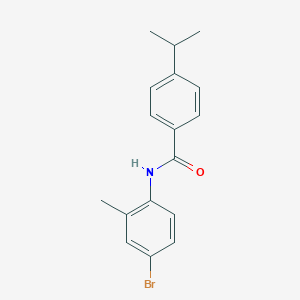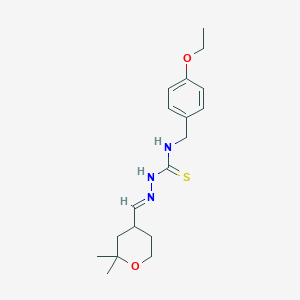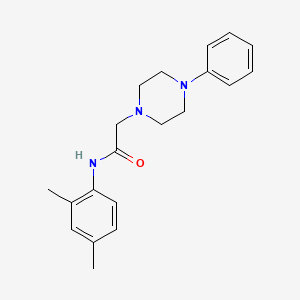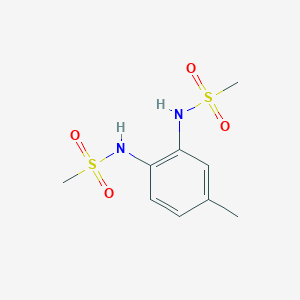
N-(3-ethylphenyl)-3-phenylpropanamide
Übersicht
Beschreibung
N-(3-ethylphenyl)-3-phenylpropanamide, also known as N-ethyl-3-phenyl-3-(3-phenylpropyl) propanamide (EPPP), is a chemical compound that belongs to the class of amphetamines. EPPP is a stimulant drug that has been used as a research tool in the field of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis : N-(3-ethylphenyl)-3-phenylpropanamide derivatives are used in chemoselective reactions. For instance, research by Hajji et al. (2002) demonstrated the reactivity of these compounds against dihaloalkanes and aldehydes, leading to the selective formation of hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Synthetic Analgesics : Although not directly related to N-(3-ethylphenyl)-3-phenylpropanamide, its structural analogs have been synthesized and studied for their analgesic properties. Van Bever et al. (1974) researched the synthesis and pharmacology of diastereoisomers of N-phenylpropanamide derivatives, highlighting their potential as analgesic compounds (Van Bever et al., 1974).
Herbicidal Activity : N-phenylpropanamide, a related compound, has been isolated from Streptomyces sp. and shown to possess herbicidal activity. Priyadharsini et al. (2013) reported its effectiveness against certain weeds, suggesting its potential as a bioherbicidal agent (Priyadharsini et al., 2013).
Oxindoles Synthesis : The synthesis of 3,3-disubstituted oxindole derivatives from phenylpropanamide derivatives has been achieved through organocatalytic oxidative reactions. Wang et al. (2021) reported this approach, demonstrating its high efficiency and scalability (Wang et al., 2021).
Antimicrobial Agents : Imines and thiazolidinones derived from 3-phenylpropanamide have been evaluated for their antimicrobial properties. Fuloria et al. (2009) found that certain compounds showed potent antibacterial and antifungal activities (Fuloria et al., 2009).
Spectral Analysis : Research on N-phenylpropanamide and its derivatives also includes detailed spectral analysis for structural identification. Studies like that of Demir et al. (2016) have used various spectroscopic methods and theoretical calculations for this purpose (Demir et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14-9-6-10-16(13-14)18-17(19)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGBBRJYKOOIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)

![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)




![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)

